

Spectroscopic and Synthetic Profile of 2-Amino-6-benzyloxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-6-benzyloxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of **2-Amino-6-benzyloxypyridine**, a key intermediate in pharmaceutical research and development. The information presented herein is intended to support research efforts by providing reliable reference data and a reproducible synthetic methodology.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Amino-6-benzyloxypyridine**, facilitating its identification and characterization. The data has been compiled from various sources and is presented in a standardized format for ease of comparison.

Table 1: ^1H NMR Spectroscopic Data for 2-Amino-6-benzyloxypyridine[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.67	dd	5.1, 1.4	1H	Pyridine-H6
7.47 - 7.28	m	5H	Phenyl-H	
6.94	dd	7.7, 1.4	1H	Pyridine-H4
6.57	dd	7.7, 5.1	1H	Pyridine-H5
5.35	s	2H	O-CH ₂	
4.60	br s	2H	NH ₂	

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for 2-Amino-6-benzyloxypyridine[2]

Chemical Shift (δ) ppm	Assignment
157.9	Pyridine-C6
149.2	Pyridine-C2
139.1	Pyridine-C4
137.2	Phenyl-C (quaternary)
128.6	Phenyl-CH
128.0	Phenyl-CH
127.9	Phenyl-CH
111.4	Pyridine-C5
107.2	Pyridine-C3
69.8	O-CH ₂

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data for 2-Amino-6-benzyloxypyridine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3440 - 3300	Strong, Broad	N-H Stretch (Amino group)
3060 - 3030	Medium	C-H Stretch (Aromatic)
2950 - 2850	Medium	C-H Stretch (Aliphatic)
1620 - 1580	Strong	N-H Bend (Amino group) / C=C Stretch (Aromatic)
1490 - 1450	Medium	C=C Stretch (Aromatic)
1250 - 1200	Strong	C-O Stretch (Aryl ether)
1100 - 1000	Strong	C-O Stretch (Alkyl ether)
750 - 690	Strong	C-H Bend (Aromatic, out-of-plane)

Table 4: Mass Spectrometry (MS) Data for 2-Amino-6-benzyloxypyridine[1]

m/z	Relative Intensity (%)	Assignment
200.1	100	[M] ⁺ (Molecular Ion)
109.1	45	[M - C ₇ H ₇ O] ⁺
91.1	85	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocol: Synthesis of 2-Amino-6-benzyloxypyridine

This section details a robust and scalable protocol for the synthesis of **2-Amino-6-benzyloxypyridine** from 2-amino-6-bromopyridine.

Materials and Reagents:

- 2-Amino-6-bromopyridine
- Benzyl alcohol
- Potassium tert-butoxide (t-BuOK)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
- Toluene, anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

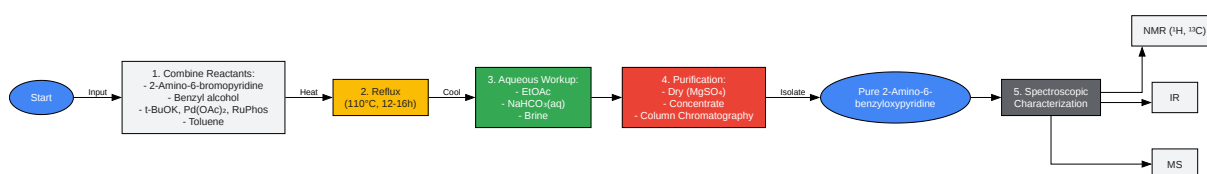
Procedure:

- **Reaction Setup:** To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-bromopyridine (1.0 eq), potassium tert-butoxide (2.0 eq), palladium(II) acetate (0.02 eq), and RuPhos (0.04 eq).
- **Solvent and Reagent Addition:** Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous toluene, followed by benzyl alcohol (1.2 eq) via syringe.
- **Reaction:** Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford **2-Amino-6-benzyloxypyridine** as a solid.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of **2-Amino-6-benzyloxypyridine**.



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Caption: Experimental workflow for the synthesis and characterization of **2-Amino-6-benzyloxypyridine**.

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